Cas no 25263-70-1 (3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one)

3-Amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound featuring both amino and hydroxyl functional groups on a tetrahydroquinoline scaffold. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The presence of multiple reactive sites enables selective modifications, facilitating the development of derivatives with tailored properties. Its tetrahydroquinoline core is of interest in medicinal chemistry due to its prevalence in bioactive molecules. The compound’s stability and well-defined reactivity make it suitable for use in multi-step synthesis. Analytical characterization is straightforward, ensuring consistent quality in research and industrial settings.
3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one structure
25263-70-1 structure
Product Name:3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
CAS No:25263-70-1
MF:C9H10N2O2
MW:178.187901973724
MDL:MFCD15144279
CID:278246
PubChem ID:135742
Update Time:2025-06-09

3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3,4-dihydro-1-hydroxy-2(1H)-Quinolinone
    • 2(1H)-Quinolinone,3-amino-3,4-dihydro-1-hydroxy-
    • 3-amino-1-hydroxy-3,4-dihydroquinolin-2-one
    • 1-Hydroxy-3-amino-dihydrocarbostyril
    • 3-amino-1-hydroxy-3,4-dihydro-1H-quinolin-2-one
    • 3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one
    • 3-Amino-1-hydroxy-dihydrocarbostyril
    • 3-amino-3,4-dihydro-1-hydroxycarbostyril
    • 3-Amino-3,4-dihydro-1-hydroxy-carbostyril
    • AC1L370E
    • AC1Q6LKF
    • AR-1F1750
    • SureCN2955903
    • 3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
    • BDBM50589293
    • SCHEMBL2955903
    • SB47402
    • CHEMBL5203489
    • DTXSID90948109
    • 2(1H)-Quinolinone, 3-amino-3,4-dihydro-1-hydroxy-
    • 25263-70-1
    • PF 04859989
    • EN300-296091
    • CS-0095310
    • MDL: MFCD15144279
    • Inchi: 1S/C9H10N2O2/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12/h1-4,7,13H,5,10H2
    • InChI Key: HYTRYTZFJVVZAF-UHFFFAOYSA-N
    • SMILES: ON1C(C(CC2C=CC=CC1=2)N)=O

Computed Properties

  • Exact Mass: 178.0743
  • Monoisotopic Mass: 178.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.6A^2
  • XLogP3: 0

Experimental Properties

  • Density: 1.387
  • Boiling Point: 361.6°Cat760mmHg
  • Flash Point: 172.5°C
  • Refractive Index: 1.657
  • PSA: 66.56
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one Security Information

3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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eNovation Chemicals LLC
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eNovation Chemicals LLC
K08895-1g
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eNovation Chemicals LLC
K08895-5g
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